molecular formula C11H20N4O B1492167 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol CAS No. 2098010-71-8

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

Cat. No.: B1492167
CAS No.: 2098010-71-8
M. Wt: 224.3 g/mol
InChI Key: SDWFOMVTXPXNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Chemical Reactions Analysis

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, ethanol, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted and oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit platelet aggregation by targeting specific enzymes involved in the clotting process . Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFOMVTXPXNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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